2,2,2-Trifluoroethanethiol

Thiolate nucleophilicity pH-rate profiling Enzymatic dethiolation

2,2,2-Trifluoroethanethiol (TFET, CF₃CH₂SH, CAS 1544-53-2) is a short-chain fluorinated alkanethiol characterized by a trifluoromethyl group adjacent to a thiol moiety. This molecular architecture confers a distinct physicochemical profile relative to non-fluorinated thiol analogs, including a boiling point of 34–35 °C, density of 1.305 g/mL at 25 °C, refractive index (n²⁰/D) of 1.352, and vapor pressure of 7.85 psi at 20 °C.

Molecular Formula C2H3F3S
Molecular Weight 116.11 g/mol
CAS No. 1544-53-2
Cat. No. B073368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethanethiol
CAS1544-53-2
Synonyms2,2,2-trifluoroethanethiol
Molecular FormulaC2H3F3S
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)S
InChIInChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2
InChIKeyRYRLLAOLJVDVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethanethiol (CAS 1544-53-2) Procurement Baseline: Fluorinated Alkanethiol Class Characteristics and Distinguishing Physicochemical Profile


2,2,2-Trifluoroethanethiol (TFET, CF₃CH₂SH, CAS 1544-53-2) is a short-chain fluorinated alkanethiol characterized by a trifluoromethyl group adjacent to a thiol moiety. This molecular architecture confers a distinct physicochemical profile relative to non-fluorinated thiol analogs, including a boiling point of 34–35 °C, density of 1.305 g/mL at 25 °C, refractive index (n²⁰/D) of 1.352, and vapor pressure of 7.85 psi at 20 °C [1]. The strong electron-withdrawing effect of the CF₃ group substantially increases thiol proton acidity (pKa ≈ 7.5) compared to ethanethiol (pKa ≈ 10.6) [2], establishing TFET as an acidic thiol that readily forms thiolate species under mildly basic conditions. TFET serves as a versatile building block in fluoroalkylation reactions, a useful etchant in electronics manufacturing, and a key intermediate in organofluorine synthesis [3].

Why 2,2,2-Trifluoroethanethiol Cannot Be Replaced by Generic Ethanethiol or Higher Alkylthiols in Fluorination-Dependent Workflows


Generic alkanethiol substitution fails in applications requiring the specific combination of a thiol nucleophile with the strong electron-withdrawing inductive effect of a CF₃ group. The trifluoromethyl substitution fundamentally alters the acid-base equilibrium of the thiol moiety: TFET exhibits a pKa of approximately 7.5, whereas unsubstituted ethanethiol has a pKa of approximately 10.6 [1]. This ~3-unit pKa difference translates to a >1,000-fold difference in thiolate concentration at physiological or mildly basic pH, rendering TFET vastly more reactive as a nucleophile under conditions where ethanethiol remains largely protonated. Furthermore, the CF₃ group introduces unique surface-modifying properties—including lower surface energy and distinct interfacial dipoles in self-assembled monolayers [2]—that non-fluorinated thiols cannot replicate. In radical-mediated processes, TFET generates trifluoroethyl radicals upon thermolysis on transition metal surfaces, a pathway entirely absent with ethanethiol, which instead undergoes dehydrogenation and alkene elimination [3]. Substitution with non-fluorinated thiols therefore fails not incrementally but mechanistically in each of these application contexts.

2,2,2-Trifluoroethanethiol Quantitative Differentiation Evidence: Head-to-Head Data Versus Ethanethiol and Glutathione


Aqueous pKa Reduction of >3 Units Relative to Ethanethiol Confers pH-Dependent Reactivity Advantage in Nucleophilic Displacement

TFET exhibits a measured thiol pKa of 7.5, which is significantly more acidic than the pKa of ethanethiol (10.6) [1]. In a systematic study of thiol reducing substrates for thioltransferase (glutaredoxin)-catalyzed dethiolation, the second-order rate constants (k) for nonenzymatic reactions displayed a linear free energy relationship (log k vs pKa) [1]. The lower pKa of TFET results in a higher proportion of the reactive thiolate species at any given pH below ~10, directly correlating with enhanced nucleophilic displacement rates compared to higher-pKa thiols such as glutathione (pKa 8.7) and 3-mercaptopropionic acid (pKa 10.3) [1].

Thiolate nucleophilicity pH-rate profiling Enzymatic dethiolation

Surface Thermal Decomposition on Mo(110): Trifluoroethyl Radical Evolution Versus No Radical Detection for Ethanethiol

Temperature-programmed reaction studies on Mo(110) revealed a stark mechanistic divergence between TFET and ethanethiol. At a saturation coverage of CF₃CH₂S⁻, evolution of trifluoroethyl radical (CF₃CH₂•) was detected at 265 K. In contrast, ethyl radical (CH₃CH₂•) was not detected in the reaction of ethanethiol on Mo(110) under any coverage conditions [1]. Additionally, the reaction pathways for the two thiolates differ substantially: C–S bond hydrogenolysis (yielding trifluoroethane) and defluorination (yielding difluoroethylene) are of nearly equal importance for TFET, whereas C–S bond hydrogenolysis of ethyl thiolate to form ethane predominates for ethanethiol [1].

Surface chemistry Transition metal catalysis Radical fluoroalkylation

Gas-Phase Acidity and Basicity Determined by FT-ICR: Intrinsic Thermodynamic Parameters for Vapor-Phase Reaction Design

The intrinsic gas-phase acidity and basicity of TFET have been determined experimentally via Fourier transform ion cyclotron resonance (FT-ICR) spectroscopy, providing standard Gibbs energy changes (ΔG°) for the deprotonation reaction CF₃CH₂SH(g) → CF₃CH₂S⁻(g) + H⁺(g) and the protonation reaction CF₃CH₂SH₂⁺(g) → CF₃CH₂SH(g) + H⁺(g) [1]. These measurements represent the first comprehensive experimental and theoretical study of TFET's intrinsic acid-base properties. Quantum-mechanical calculations at the G2(MP2) level were performed on TFET, 2,2,2-trifluoroethanol, ethanethiol, and ethanol as neutral, protonated, and deprotonated species, enabling direct computational comparison of structural effects on reactivity across the alcohol-thiol-fluorinated analog series [1]. Equilibrium constants for 1:1 associations in dilute solution between TFET and pyridine N-oxide, 3,4-dinitrophenol, and molecular iodine were also determined [1].

Gas-phase ion chemistry Thermodynamic benchmarking Fourier transform ion cyclotron resonance

Peptide Ligation-Desulfurization Chemistry: TFET Enables One-Pot β-Thiol Phenylalanine Synthesis

TFET has been demonstrated as an effective reagent in one-pot ligation-desulfurization chemistry for the synthesis of β-thiol phenylalanine derivatives [1]. In this application, TFET facilitates the formation of productive thioester intermediates that enhance the rate of peptide bond formation in native chemical ligation (NCL) strategies [1]. This technique is pivotal for developing new peptide-based pharmaceuticals, enhancing both the efficiency and versatility of peptide synthesis compared to traditional stepwise solid-phase approaches [1].

Native chemical ligation Peptide synthesis Desulfurization

Electronics Etchant Utility: Industrially Validated Application with Patent-Backed Synthetic Route

TFET is explicitly identified as a useful etchant in the manufacture of various electronic products and as an intermediate in organic synthesis [1]. The Arkema Inc. patent describes a commercially viable synthetic route to TFET via reaction of CF₃CH₂X (where X = halide or tosylate) with MSH (M = alkali metal, e.g., NaSH) in polar organic solvents at 70–110 °C for 1–5 hours [1]. The patent further notes that TFET is also useful in creating self-assembled monolayers on electrode surfaces [1]. This industrial validation distinguishes TFET from non-fluorinated thiols, which lack the specific fluorine content and volatility required for electronics etching applications.

Electronics manufacturing Etchant Semiconductor processing

Scanning Tunneling Microscopy Tip Functionalization: TFET-Coated Tips Improve Surface Homogeneity for NDR Studies

In scanning tunneling microscopy (STM) investigations of molecule-based negative differential resistance (NDR) across self-assembled monolayers, the STM tip was coated with TFET to make the tip surface more homogeneous [1]. This application leverages TFET's ability to form well-ordered self-assembled monolayers on gold and other metal surfaces, a property shared with other alkanethiols but uniquely enhanced by the fluorinated moiety's interfacial dipoles and low surface energy [1].

Scanning probe microscopy Surface functionalization Negative differential resistance

High-Value Procurement Scenarios for 2,2,2-Trifluoroethanethiol: Where Differentiated Performance Drives Selection


Enzymatic and Nonenzymatic Thiol-Disulfide Exchange Studies Requiring pH-Controlled Nucleophilicity

TFET's pKa of 7.5—positioned between the physiological thiol glutathione (pKa 8.7) and more acidic thiols—makes it an ideal reducing substrate for calibrating pH-rate profiles in thioltransferase and glutaredoxin enzymatic assays [1]. Researchers investigating thiol-disulfide oxidoreductase mechanisms or designing disulfide-based bioconjugates should select TFET when precise control over thiolate concentration at near-neutral pH is required. The established linear free energy relationship (log k vs pKa) for nonenzymatic thiol-disulfide exchange reactions provides a predictive framework for reaction optimization that is grounded in the validated pKa of TFET [1].

Transition Metal Surface Chemistry: In Situ Generation of Trifluoroethyl Radicals for Fluoroalkylation

Surface science and heterogeneous catalysis groups studying fluorinated thiol adsorption and decomposition on transition metal surfaces (e.g., Mo(110), W, Au) should procure TFET specifically for its unique radical evolution pathway. Unlike ethanethiol, which produces no detectable alkyl radical on Mo(110), TFET evolves trifluoroethyl radical (CF₃CH₂•) at 265 K from saturation thiolate coverage [1]. This property enables in situ fluoroalkyl radical generation without exogenous initiators and provides a model system for understanding fluorine substitution effects on surface-mediated bond activation and C–F versus C–S bond cleavage selectivity [1].

Native Chemical Ligation and Peptide Desulfurization in Medicinal Chemistry

Medicinal chemistry and peptide synthesis laboratories developing β-thiol phenylalanine derivatives or other sulfur-containing peptide analogs should select TFET for its demonstrated utility in one-pot ligation-desulfurization chemistry [1]. TFET's ability to generate productive thioester intermediates enhances peptide bond formation rates in native chemical ligation workflows, offering streamlined access to peptide-based pharmaceuticals and bioconjugates compared to conventional solid-phase synthesis [1].

Electronics Manufacturing: Fluorinated Etchant and Electrode Surface Modifier

Industrial users in semiconductor and electronics manufacturing should procure TFET based on patent-validated utility as an etchant and as a precursor for self-assembled monolayers on electrode surfaces [1]. The commercially viable synthetic route described in the Arkema patent—involving reaction of CF₃CH₂Cl with NaSH in polar organic solvents at 70–110 °C—provides supply chain and process validation supporting industrial-scale procurement [1]. The combination of fluorine content, volatility (bp 34–35 °C), and thiol anchoring chemistry distinguishes TFET from non-fluorinated alternatives for these specialized electronics applications [1].

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